ziyuglycoside II

説明

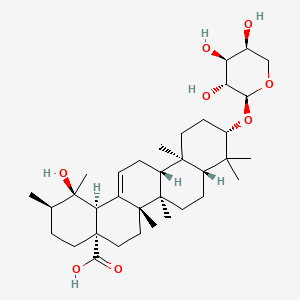

Structure

3D Structure

特性

IUPAC Name |

(1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H56O8/c1-19-10-15-35(29(39)40)17-16-32(5)20(27(35)34(19,7)41)8-9-23-31(4)13-12-24(30(2,3)22(31)11-14-33(23,32)6)43-28-26(38)25(37)21(36)18-42-28/h8,19,21-28,36-38,41H,9-18H2,1-7H3,(H,39,40)/t19-,21+,22+,23-,24+,25+,26-,27-,28+,31+,32-,33-,34-,35+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIXLWYJTVEVGO-YHGWSDCJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)C)C)C2C1(C)O)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H56O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316548 |

Source

|

| Record name | Ziyuglycoside II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35286-59-0 |

Source

|

| Record name | Ziyuglycoside II | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35286-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ziyuglycoside II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ziyuglycoside II | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AXK3E8B87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Mechanism of Action of Ziyuglycoside II

Abstract

Ziyuglycoside II, a triterpenoid saponin isolated from the root of Sanguisorba officinalis L., has emerged as a compound of significant interest in oncological and immunological research. Traditionally used in herbal medicine for its anti-inflammatory and hemostatic properties, recent investigations have unveiled a complex and multifaceted mechanism of action at the molecular level.[1][2] This guide provides a comprehensive technical overview of the known mechanisms through which ziyuglycoside II exerts its potent biological effects, with a primary focus on its anti-cancer activities. We will dissect the key signaling pathways modulated by this compound, detail the experimental methodologies used to elucidate these functions, and present the data that substantiates its potential as a therapeutic agent. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of ziyuglycoside II's core biological functions.

Introduction to Ziyuglycoside II

Ziyuglycoside II is a major bioactive constituent of Sanguisorba officinalis L., a plant with a long history in traditional medicine.[1] Structurally, it is a triterpenoid saponin, a class of compounds known for a wide array of pharmacological activities.[3] While its sister compound, Ziyuglycoside I, has also been studied, Ziyuglycoside II has garnered increasing attention for its pronounced anti-proliferative and anti-metastatic effects across a variety of cancer cell lines, including those of the digestive system, breast, and colon.[4][5][6][7] Its therapeutic potential is rooted in its ability to simultaneously target multiple critical cellular processes, ranging from cell cycle regulation and apoptosis to cell signaling and immune modulation.

Core Mechanism of Action in Oncology

The primary anti-cancer effects of ziyuglycoside II are driven by its ability to induce programmed cell death (apoptosis), halt cell cycle progression, and interfere with key oncogenic signaling cascades.

Induction of Apoptosis: A Multi-Pathway Approach

Ziyuglycoside II is a potent inducer of apoptosis, employing both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A central event in its pro-apoptotic mechanism is the generation of intracellular Reactive Oxygen Species (ROS).[2][3]

Intrinsic (Mitochondrial) Pathway:

The accumulation of ROS is a critical initiating event.[2][8] This oxidative stress disrupts mitochondrial homeostasis, leading to:

-

Modulation of Bcl-2 Family Proteins: Ziyuglycoside II treatment leads to a significant increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a key determinant of cell fate, favoring apoptosis.[1][2]

-

Loss of Mitochondrial Membrane Potential (MMP): The altered Bax/Bcl-2 ratio increases the permeability of the outer mitochondrial membrane, resulting in the collapse of the MMP.[2][8]

-

Cytochrome c Release: The loss of MMP facilitates the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[2]

-

Caspase Activation: Cytosolic cytochrome c triggers the assembly of the apoptosome and activates the initiator caspase-9, which in turn cleaves and activates the executioner caspase-3.[1][2] Activated caspase-3 is responsible for the cleavage of cellular substrates that leads to the morphological and biochemical hallmarks of apoptosis.

Extrinsic (Death Receptor) Pathway:

In some cancer types, such as breast cancer, ziyuglycoside II also activates the extrinsic apoptotic pathway. This is characterized by the upregulation of Fas and its ligand (FasL), leading to the recruitment of FADD and subsequent activation of caspase-8, which can then directly activate caspase-3.[3]

p53-Dependent and Independent Apoptosis:

The pro-apoptotic activity of ziyuglycoside II can be influenced by the p53 tumor suppressor status of the cancer cell. In p53-wildtype colon cancer cells (HCT116), ziyuglycoside II induces p53 phosphorylation, leading to caspase-dependent apoptosis.[9] However, in p53-mutant cells (SW480), it can still induce apoptosis through a caspase-independent mechanism involving the nuclear translocation of Apoptosis Inducing Factor (AIF).[9] This demonstrates the compound's versatility in overcoming potential resistance mechanisms.

Figure 2: Inhibition of key oncogenic signaling pathways by Ziyuglycoside II.

Immunomodulatory Mechanism: STING Agonism

Beyond its direct anti-cancer effects, ziyuglycoside II has been identified as a small-molecule agonist of the Stimulator of Interferon Genes (STING) pathway. [10]STING is a critical component of the innate immune system that detects cytosolic DNA and triggers immune responses.

By binding to the C-terminal domain of human STING, ziyuglycoside II potently stimulates both the IRF/IFN and NF-κB pathways. [10]This activation leads to the production of Type I interferons and other pro-inflammatory cytokines, which can help to mount an anti-tumor immune response. This novel mechanism suggests that ziyuglycoside II may not only kill cancer cells directly but also recruit the immune system to fight the tumor, opening possibilities for its use in immuno-oncology.

Summary of In Vitro Efficacy

The cytotoxic effects of ziyuglycoside II have been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency.

| Cell Line | Cancer Type | IC50 (24h, µM) | IC50 (48h, µM) | Reference |

| BGC-823 | Gastric Cancer | 14.40 | 10.11 | [1] |

| HepG2 | Liver Cancer | ~50 | ~25 | [4] |

| HCT116 | Colon Cancer | ~100 | ~50 | [4] |

| MDA-MB-231 | Breast Cancer | Not Specified | Not Specified | [3] |

| MCF-7 | Breast Cancer | Not Specified | Not Specified | [3] |

| DLD-1 | Colorectal Cancer | ~20 | Not Specified | [11] |

Note: IC50 values are approximate as derived from graphical data in some publications.

Pharmacokinetics Overview

Preclinical studies in rats have provided initial insights into the pharmacokinetic profile of ziyuglycoside II. Following intragastric administration, its absolute bioavailability was determined to be 4.6%. [12][13]After intravenous administration, the half-life (t1/2) was found to be approximately 6.2 hours. [12]While bioavailability is modest, these findings provide a crucial baseline for further formulation and drug delivery studies aimed at enhancing its therapeutic efficacy. [12][13][14]

Standardized Experimental Protocols

The elucidation of ziyuglycoside II's mechanism of action relies on a suite of standard cell and molecular biology techniques.

Cell Viability and Proliferation Assay (CCK-8/MTT)

This protocol is foundational for determining the cytotoxic effect and IC50 value of ziyuglycoside II.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of ziyuglycoside II (e.g., 0, 12.5, 25, 50, 100, 200 µM) for 24 or 48 hours. [4]3. Reagent Addition: Add 10 µL of CCK-8 or MTT solution to each well and incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (after solubilizing formazan crystals for MTT) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC50 value.

Apoptosis Analysis via Flow Cytometry

This method quantitatively distinguishes between viable, early apoptotic, and late apoptotic cells.

-

Treatment: Culture cells in 6-well plates and treat with desired concentrations of ziyuglycoside II for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Western Blotting for Protein Expression

This technique is essential for validating the modulation of specific signaling proteins.

-

Protein Extraction: Treat cells with ziyuglycoside II, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking & Probing: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with a primary antibody (e.g., anti-Bax, anti-Bcl-2, anti-p-EGFR, anti-Actin) overnight at 4°C.

-

Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Figure 3: Standard workflow for Western Blot analysis of protein expression.

Conclusion and Future Directions

Ziyuglycoside II is a promising natural compound with a robust, multi-pronged mechanism of action against cancer. Its ability to induce ROS-mediated apoptosis, cause cell cycle arrest, and inhibit critical oncogenic pathways like EGFR, FAK, and Akt/mTOR underscores its potential as a standalone or synergistic therapeutic agent. [4][6][7]Furthermore, its newly discovered role as a STING agonist opens an exciting new avenue for its application in immuno-oncology. [10] Future research should focus on several key areas:

-

In Vivo Efficacy: Expanding on the promising in vitro data with comprehensive animal model studies to evaluate efficacy, toxicity, and optimal dosing regimens.

-

Pharmacokinetic Enhancement: Developing novel drug delivery systems (e.g., liposomes, nanoparticles) to improve the bioavailability and tumor-targeting of ziyuglycoside II.

-

Combination Therapies: Investigating the synergistic potential of ziyuglycoside II with conventional chemotherapies, targeted therapies, and immune checkpoint inhibitors.

-

Target Deconvolution: Further elucidating its direct molecular targets beyond EGFR to fully map its interaction with the cellular proteome.

By continuing to explore these areas, the scientific community can fully unlock the therapeutic potential of this compelling natural product.

References

-

Zhong, Y., et al. (2021). Ziyuglycoside II inhibits the growth of digestive system cancer cells through multiple mechanisms. Chinese Journal of Natural Medicines, 19(5), 351-363. [Link]

-

Zhong, Y., et al. (2021). Ziyuglycoside II inhibits the growth of digestive system cancer cells through multiple mechanisms. PubMed, 33941340. [Link]

-

Li, M., et al. (2024). Pharmacokinetics of Ziyuglycoside I and Ziyuglycoside II in Rat Plasma by UPLC-MS/MS. International Journal of Analytical Chemistry, 2024, 7971021. [Link]

-

Bai, L., et al. (2020). Repurposing Ziyuglycoside II Against Colorectal Cancer via Orchestrating Apoptosis and Autophagy. Frontiers in Oncology, 10, 1633. [Link]

-

Wang, C., et al. (2018). Ziyuglycoside II suppresses the aggressive phenotype of triple negative breast cancer cells through regulating Src/EGFR-dependent ITGB4/FAK signaling. Journal of Experimental & Clinical Cancer Research, 37(1), 254. [Link]

-

Zhu, A. K., et al. (2013). Ziyuglycoside II-induced apoptosis in human gastric carcinoma BGC-823 cells by regulating Bax/Bcl-2 expression and activating caspase-3 pathway. Brazilian Journal of Medical and Biological Research, 46(8), 670-675. [Link]

-

Zhu, X., et al. (2014). Ziyuglycoside II induces cell cycle arrest and apoptosis through activation of ROS/JNK pathway in human breast cancer cells. Toxicology Letters, 227(1), 54-62. [Link]

-

Zhu, X., et al. (2013). Ziyuglycoside II inhibits the growth of human breast carcinoma MDA-MB-435 cells via cell cycle arrest and induction of apoptosis through the mitochondria dependent pathway. International Journal of Molecular Sciences, 14(9), 18041-18055. [Link]

-

Zhu, X., et al. (2013). The proposed mechanisms for ziyuglycoside II induced cell cycle arrest and apoptosis in MDA-MB-435 cells. ResearchGate. [Link]

-

Li, M., et al. (2024). Pharmacokinetics of Ziyuglycoside I and Ziyuglycoside II in Rat Plasma by UPLC-MS/MS. PubMed, 38464371. [Link]

-

Zhang, L., et al. (2018). A Sample and Sensitive HPLC-MS/MS Method for Simultaneous Determination of Ziyuglycoside I and Its Metabolite Ziyuglycoside II in Rat Pharmacokinetics. Molecules, 23(11), 2993. [Link]

-

Li, M., et al. (2024). Pharmacokinetics of Ziyuglycoside I and Ziyuglycoside II in Rat Plasma by UPLC-MS/MS. Kabale University Library Catalog. [Link]

-

Wang, G. J., et al. (2015). Development and Validation of a Quantification Method for Ziyuglycoside I and II in Rat Plasma: Application to Their Pharmacokinetic Studies. Phytochemical Analysis, 26(5), 345-351. [Link]

-

Zhong, Y., et al. (2021). Ziyuglycoside II inhibits the growth of digestive system cancer cells through multiple mechanisms. Chinese Journal of Natural Medicines. [Link]

-

Zhu, X., et al. (2013). Ziyuglycoside II Inhibits the Growth of Human Breast Carcinoma MDA-MB-435 Cells via Cell Cycle Arrest and Induction of Apoptosis through the Mitochondria Dependent Pathway. Semantic Scholar. [Link]

-

Cui, X., et al. (2022). Identification of Ziyuglycoside II from a Natural Products Library as a STING Agonist. ChemMedChem, 17(11), e202100719. [Link]

-

Bai, L., et al. (2020). Repurposing Ziyuglycoside II Against Colorectal Cancer via Orchestrating Apoptosis and Autophagy. Frontiers Media S.A.. [Link]

-

Nam, S. H., et al. (2019). Ziyuglycoside II Induces Caspases-Dependent and Caspases-Independent Apoptosis in Human Colon Cancer Cells. Toxicology in Vitro, 59, 255-262. [Link]

Sources

- 1. Ziyuglycoside II-induced apoptosis in human gastric carcinoma BGC-823 cells by regulating Bax/Bcl-2 expression and activating caspase-3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ziyuglycoside II inhibits the growth of human breast carcinoma MDA-MB-435 cells via cell cycle arrest and induction of apoptosis through the mitochondria dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ziyuglycoside II induces cell cycle arrest and apoptosis through activation of ROS/JNK pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cjnmcpu.com [cjnmcpu.com]

- 5. Ziyuglycoside II inhibits the growth of digestive system cancer cells through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Repurposing Ziyuglycoside II Against Colorectal Cancer via Orchestrating Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Ziyuglycoside II induces caspases-dependent and caspases-independent apoptosis in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of Ziyuglycoside II from a Natural Products Library as a STING Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Repurposing Ziyuglycoside II Against Colorectal Cancer via Orchestrating Apoptosis and Autophagy [frontiersin.org]

- 12. Pharmacokinetics of Ziyuglycoside I and Ziyuglycoside II in Rat Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of Ziyuglycoside I and Ziyuglycoside II in Rat Plasma by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development and validation of a quantification method for ziyuglycoside I and II in rat plasma: Application to their pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Ziyuglycoside II chemical structure and properties

An In-Depth Technical Guide to Ziyuglycoside II: From Chemical Structure to Therapeutic Potential

Introduction

Ziyuglycoside II is a prominent triterpenoid saponin isolated from the roots of Sanguisorba officinalis L., a perennial herb used for centuries in traditional Chinese medicine under the name Di Yu.[1][2][3][4] This guide provides a comprehensive technical overview of Ziyuglycoside II, synthesizing current knowledge on its chemical properties, multifaceted pharmacological activities, and the analytical methodologies essential for its study. As a molecule with significant therapeutic promise, particularly in oncology and immunology, Ziyuglycoside II is a subject of growing interest for researchers, scientists, and drug development professionals.[5][6][7]

Historically, Sanguisorba officinalis has been utilized for its hemostatic, anti-inflammatory, and antimicrobial properties.[3][4] Modern phytochemical investigation has identified Ziyuglycoside II as one of its major bioactive constituents, responsible for many of these traditional uses and demonstrating a range of potent biological effects, including anti-cancer, antioxidant, and immunomodulatory activities.[1][5][6][8] This document serves as a senior-level resource, elucidating the mechanisms behind these activities and providing the practical, field-proven insights necessary to advance its research and application.

Chemical Identity and Physicochemical Properties

Ziyuglycoside II is classified as a pentacyclic triterpenoid saponin of the ursane type. Its structure consists of a pomolic acid aglycone linked to an α-L-arabinopyranose sugar moiety at the C-3 position.[9] This unique structure underpins its biological activity and influences its physicochemical characteristics.

Core Chemical Identifiers

The fundamental identifiers for Ziyuglycoside II are crucial for accurate sourcing, experimentation, and regulatory documentation.

| Property | Value | Source(s) |

| IUPAC Name | 3β-(α-L-arabinopyranosyloxy)-19-hydroxy-urs-12-en-28-oic acid | [9] |

| CAS Number | 35286-59-0 | [1][9][10] |

| Molecular Formula | C₃₅H₅₆O₈ | [1][9][10][11] |

| Molecular Weight | 604.81 g/mol | [1][5][10][11] |

| Appearance | White to off-white solid/crystals | [1][10] |

| Purity | ≥98% (Commercially available) | [9][12] |

| Storage | -20°C for long-term stability | [9] |

Solubility Profile

The solubility of Ziyuglycoside II is a critical parameter for both in vitro and in vivo experimental design. The compound exhibits poor solubility in water and requires organic solvents or specialized formulation strategies for effective dissolution.

| Solvent | Solubility & Notes | Source(s) |

| DMSO | Soluble (up to 91-100 mg/mL); Sonication recommended. | [5][6] |

| Ethanol | Slightly soluble (0.1-1 mg/mL) to soluble. | [9][10] |

| Methanol | Soluble. | [10] |

| Water | Insoluble. | [13] |

| Corn Oil | Soluble (≥0.83 mg/mL in 10% DMSO/90% Corn Oil). | [1][5] |

In Vivo Formulation Protocol

The low aqueous solubility of Ziyuglycoside II necessitates co-solvent systems for animal studies. The choice of vehicle is critical to ensure bioavailability and avoid precipitation.

Protocol: Preparation of a Suspended Solution for Oral/Intraperitoneal Injection [1] This protocol yields a suspended solution at a concentration of 0.83 mg/mL.

-

Prepare Stock Solution: Dissolve Ziyuglycoside II in 100% DMSO to create a concentrated stock (e.g., 8.3 mg/mL).

-

Add Co-Solvent: To prepare 1 mL of working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly by vortexing.

-

Add Surfactant: Add 50 µL of Tween-80 to the mixture and vortex until homogenous.

-

Final Dilution: Add 450 µL of saline to the mixture to reach the final volume of 1 mL. Vortex thoroughly.

-

Administration Note: The final solution is a suspension. It should be mixed well immediately before administration to ensure uniform dosing. Ultrasonic treatment can aid in achieving a more uniform suspension.[1]

Pharmacological Activities and Mechanisms of Action

Ziyuglycoside II exerts a wide array of biological effects, with its anti-cancer properties being the most extensively studied. Its mechanisms are often pleiotropic, involving the modulation of multiple cellular signaling pathways.

Anti-Cancer Activity

Ziyuglycoside II has demonstrated significant cytotoxicity against a broad spectrum of cancer cell lines, including those of the breast, digestive system (gastric, colon, liver), and bone.[2][3][7][14][15]

Summary of Anti-Cancer Effects

| Cancer Type | Cell Line(s) | Key Findings & IC₅₀ Values | Mechanism(s) | Source(s) |

| Breast Cancer | MDA-MB-435, MDA-MB-231, MCF-7 | IC₅₀ (MDA-MB-435): 5.92 µM (24h) | G0/G1 & S phase arrest, Apoptosis (Mitochondrial), ROS/JNK pathway activation. | [1][2][16] |

| Gastric Cancer | BGC-823 | IC₅₀: 14.40 µM (24h), 10.11 µM (48h) | Apoptosis, Bax/Bcl-2 regulation, Caspase-3 activation. | [3] |

| Colon Cancer | HCT116, SW480 | Decreased cell proliferation. | Apoptosis (caspase-dependent and -independent), AIF translocation. | [17] |

| Digestive Cancers | HepG2, PANC-1, etc. | Broad inhibitory effects. | EGFR signaling inhibition, Oxidative stress, Mitochondrial apoptosis. | [14][15] |

| Osteosarcoma | (Not specified) | Suppresses metastasis and tumor growth. | Inhibition of CBX4-mediated Wnt/β-catenin pathway. | [7] |

Core Anti-Cancer Mechanisms:

-

Induction of Apoptosis: Ziyuglycoside II is a potent inducer of programmed cell death. It activates the intrinsic (mitochondrial) pathway by increasing the Bax/Bcl-2 ratio, which leads to a decrease in mitochondrial membrane potential (MMP), release of cytochrome c, and subsequent activation of caspase-9 and caspase-3.[2][3][18] In some cell lines, it also activates the extrinsic (death receptor) pathway via the Fas/FasL system.[16]

-

Cell Cycle Arrest: It can block cancer cell proliferation by arresting the cell cycle at various phases, including G0/G1, S, and G2/M.[1][2][16] This arrest is often mediated by the upregulation of tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21.[1][2]

-

ROS/JNK Pathway Activation: A key upstream event in Ziyuglycoside II-induced apoptosis is the generation of reactive oxygen species (ROS).[1][16] The accumulation of ROS activates the c-Jun NH2-terminal kinase (JNK) signaling pathway, which in turn modulates downstream apoptotic proteins like Bax and FasL, linking oxidative stress directly to cell death machinery.[16]

Caption: Apoptotic pathway induced by Ziyuglycoside II.

Immunomodulatory and Anti-Inflammatory Effects

Beyond oncology, Ziyuglycoside II demonstrates significant immunomodulatory potential.

-

STING Agonism: It has been identified as a small-molecule agonist of the STimulator of INterferon Genes (STING) pathway.[19] By binding to and activating STING, it can stimulate IRF/IFN and NF-κB pathways, which are central to innate immunity and anti-pathogen/anti-tumor responses. This makes it a novel lead compound for developing cancer immunotherapies.[19]

-

Anti-inflammatory Action: In a mouse model of rotavirus-induced diarrhea, Ziyuglycoside II was shown to reduce levels of pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α, potentially via inhibition of the TLR4/NF-κB pathway.[9]

-

Alleviation of Leukopenia: Ziyuglycoside II can alleviate cyclophosphamide-induced leukopenia by increasing the number of white blood cells and hematopoietic stem and progenitor cells (HSPCs) in mice.[9]

Pharmacokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of Ziyuglycoside II is essential for its translation into a therapeutic agent. Studies in rats using UPLC-MS/MS have provided initial insights.

-

Metabolism: Ziyuglycoside II is a known in vivo metabolite of Ziyuglycoside I.[20][21]

-

Bioavailability: The oral bioavailability of Ziyuglycoside II in rats is low, reported to be approximately 4.6%.[22] This is a common characteristic of saponins and suggests that parenteral administration or formulation enhancement may be necessary for optimal efficacy.

Pharmacokinetic Parameters in Rats [22][23]

| Administration Route | Dose | t₁/₂ (h) | AUC(₀-∞) (ng/mL*h) | CL (L/h/kg) | Bioavailability (%) |

| Intragastric (Oral) | 5 mg/kg | 4.9 ± 1.5 | 458.3 ± 46.3 | 11.0 ± 1.0 | 4.6 |

| Intravenous | 1 mg/kg | 6.2 ± 3.1 | 1979.2 ± 185.7 | 0.5 | N/A |

Analytical Methodologies

Accurate quantification of Ziyuglycoside II in plant material, biological matrices, and pharmaceutical formulations is critical for research and quality control. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the standard method.

HPLC-MS/MS for Pharmacokinetic Studies

For sensitive and selective quantification in complex biological samples like plasma, tandem mass spectrometry (MS/MS) is the detector of choice.

Exemplary Protocol: UPLC-MS/MS Quantification in Rat Plasma [20][23][24]

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of rat plasma, add an internal standard (e.g., ginsenoside Rg3, α-hederin).

-

Add 300-400 µL of a precipitating solvent (e.g., methanol, acetonitrile, or n-butanol) to precipitate proteins.

-

Vortex vigorously for 1-2 minutes.

-

Centrifuge at high speed (e.g., 12,000 rpm for 10 min) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase composition (e.g., 100 µL of 50% methanol) for injection.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used (e.g., Agilent ODS C18, XTERRA MS C18).[20][24][25]

-

Mobile Phase: Gradient elution with a mixture of (A) water (often with an additive like 0.1-0.2% formic acid to improve ionization) and (B) an organic solvent like acetonitrile or methanol.[20][25]

-

Column Temperature: Maintained at a constant temperature, e.g., 30-40°C.[20][25]

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), often in positive mode for Ziyuglycoside II.[23]

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MRM Transitions: Precursor-to-product ion transitions must be optimized. For Ziyuglycoside II, a common transition is m/z 811.4 → 602.9.[20]

-

Caption: General workflow for UPLC-MS/MS analysis.

Conclusion and Future Directions

Ziyuglycoside II is a multifunctional triterpenoid saponin with a well-defined chemical structure and a compelling profile of biological activities. Its potent anti-cancer effects, driven by the induction of apoptosis and cell cycle arrest through multiple signaling pathways, position it as a strong candidate for further oncological drug development. Furthermore, its recently discovered role as a STING agonist opens exciting new avenues for its application in immuno-oncology.

While promising, the clinical translation of Ziyuglycoside II faces challenges, primarily its low oral bioavailability. Future research should focus on:

-

Formulation Development: Designing novel delivery systems (e.g., nanoparticles, liposomes) to enhance solubility and bioavailability.

-

Medicinal Chemistry: Synthesizing derivatives to improve pharmacokinetic properties and therapeutic efficacy, as demonstrated by the improved anti-diabetic properties of its methyl ester derivative.[26]

-

In Vivo Efficacy: Conducting more extensive preclinical studies in various animal models to validate its therapeutic potential in cancer and inflammatory diseases.

-

Clinical Trials: Ultimately, well-designed clinical trials are necessary to establish its safety and efficacy in humans.

References

- Zhong, Y., Li, X. Y., Zhou, F., Cai, Y. J., Sun, R., & Liu, R. P. (2021). Ziyuglycoside II inhibits the growth of digestive system cancer cells through multiple mechanisms.

-

Zhong, Y., Li, X. Y., Zhou, F., Cai, Y. J., Sun, R., & Liu, R. P. (2021). Ziyuglycoside II inhibits the growth of digestive system cancer cells through multiple mechanisms. PubMed. [Link]

-

Global Substance Registration System (GSRS). (n.d.). ZIYUGLYCOSIDE II. Retrieved from GSRS website. [Link]

-

Zhu, X., et al. (2013). Ziyuglycoside II inhibits the growth of human breast carcinoma MDA-MB-435 cells via cell cycle arrest and induction of apoptosis through the mitochondria dependent pathway. International Journal of Molecular Sciences, 14(9), 18041–18055. [Link]

-

Park, S. E., Sapkota, K., Kim, S., Kim, S. J., & Park, K. (2019). Ziyuglycoside II Induces Caspases-Dependent and Caspases-Independent Apoptosis in Human Colon Cancer Cells. Toxicology in Vitro, 59, 255–262. [Link]

-

Biopurify Phytochemicals. (n.d.). CAS 35286-59-0 | Ziyuglycoside II. Retrieved from Biopurify website. [Link]

-

AdooQ BioScience. (n.d.). Ziyuglycoside II Immunology & Inflammation related chemical. Retrieved from AdooQ BioScience website. [Link]

-

Zhang, Y., et al. (2024). Ziyuglycoside II, a triterpene glycoside compound in Sanguisorbae officinalis l. extract, suppresses metastasis in osteosarcoma via CBX4-mediated Wnt/β-catenin signal pathway. Phytomedicine, 132, 155716. [Link]

-

Wang, F., et al. (2013). Ziyuglycoside II-induced apoptosis in human gastric carcinoma BGC-823 cells by regulating Bax/Bcl-2 expression and activating caspase-3 pathway. Molecular Medicine Reports, 8(2), 543-547. [Link]

-

ResearchGate. (n.d.). The proposed mechanisms for ziyuglycoside II induced cell cycle arrest... [Image]. Retrieved from ResearchGate. [Link]

-

Wikipedia. (n.d.). Sanguisorba officinalis. Retrieved from Wikipedia website. [Link]

-

China/Asia On Demand (CAOD). (n.d.). Determination of the content of ziyuglycoside Ⅰ and ziyuglycoside Ⅱ in Sanguisorba officinalis L. by HPLC-ELSD. Retrieved from CAOD website. [Link]

-

Zhu, X., et al. (2014). Ziyuglycoside II induces cell cycle arrest and apoptosis through activation of ROS/JNK pathway in human breast cancer cells. Toxicology Letters, 227(1), 65–73. [Link]

-

Semantic Scholar. (n.d.). Ziyuglycoside II Inhibits the Growth of Human Breast Carcinoma MDA-MB-435 Cells via Cell Cycle Arrest and Induction of Apoptosis through the Mitochondria Dependent Pathway. Retrieved from Semantic Scholar website. [Link]

-

Wang, S., et al. (2024). Pharmacokinetics of Ziyuglycoside I and Ziyuglycoside II in Rat Plasma by UPLC-MS/MS. International Journal of Analytical Chemistry, 2024, 7971021. [Link]

-

Li, X., et al. (2018). A Sample and Sensitive HPLC-MS/MS Method for Simultaneous Determination of Ziyuglycoside I and Its Metabolite Ziyuglycoside II in Rat Pharmacokinetics. Molecules, 23(3), 569. [Link]

-

Zhang, X., et al. (2022). Identification of Ziyuglycoside II from a Natural Products Library as a STING Agonist. ChemMedChem, 17(11), e202100719. [Link]

-

Csedő, C., et al. (2021). Evaluation of Polyphenolic Composition and Antimicrobial Properties of Sanguisorba officinalis L. and Sanguisorba minor Scop. Molecules, 26(11), 3373. [Link]

-

Li, X., et al. (2018). A Sample and Sensitive HPLC-MS/MS Method for Simultaneous Determination of Ziyuglycoside I and Its Metabolite Ziyuglycoside II in Rat Pharmacokinetics. ResearchGate. [Link]

-

Wang, S., et al. (2024). Pharmacokinetics of Ziyuglycoside I and Ziyuglycoside II in Rat Plasma by UPLC-MS/MS. International Journal of Analytical Chemistry. [Link]

-

Ye, W., et al. (2015). Development and validation of a quantification method for ziyuglycoside I and II in rat plasma: Application to their pharmacokinetic studies. Journal of Separation Science, 38(13), 2340–2347. [Link]

-

Li, X., et al. (2018). A Sample and Sensitive HPLC-MS/MS Method for Simultaneous Determination of Ziyuglycoside I and Its Metabolite Ziyuglycoside II in Rat Pharmacokinetics. PubMed. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ziyuglycoside II Inhibits the Growth of Human Breast Carcinoma MDA-MB-435 Cells via Cell Cycle Arrest and Induction of Apoptosis through the Mitochondria Dependent Pathway [mdpi.com]

- 3. Ziyuglycoside II-induced apoptosis in human gastric carcinoma BGC-823 cells by regulating Bax/Bcl-2 expression and activating caspase-3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sanguisorba officinalis - Wikipedia [en.wikipedia.org]

- 5. Ziyuglycoside II | Reactive Oxygen Species | Antioxidant | TargetMol [targetmol.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Ziyuglycoside II, a triterpene glycoside compound in Sanguisorbae officinalis l. extract, suppresses metastasis in osteosarcoma via CBX4-mediated Wnt/β-catenin signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Ziyuglycoside II | 35286-59-0 [chemicalbook.com]

- 11. GSRS [gsrs.ncats.nih.gov]

- 12. labsolu.ca [labsolu.ca]

- 13. apexbt.com [apexbt.com]

- 14. cjnmcpu.com [cjnmcpu.com]

- 15. Ziyuglycoside II inhibits the growth of digestive system cancer cells through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ziyuglycoside II induces cell cycle arrest and apoptosis through activation of ROS/JNK pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Ziyuglycoside II induces caspases-dependent and caspases-independent apoptosis in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Identification of Ziyuglycoside II from a Natural Products Library as a STING Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A Sample and Sensitive HPLC-MS/MS Method for Simultaneous Determination of Ziyuglycoside I and Its Metabolite Ziyuglycoside II in Rat Pharmacokinetics | MDPI [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Pharmacokinetics of Ziyuglycoside I and Ziyuglycoside II in Rat Plasma by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Pharmacokinetics of Ziyuglycoside I and Ziyuglycoside II in Rat Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 24. sci-hub.st [sci-hub.st]

- 25. caod.oriprobe.com [caod.oriprobe.com]

- 26. CAS 35286-59-0 | Ziyuglycoside II [phytopurify.com]

Section 1: Foundational Concepts: Ziyuglycoside II and the Inflammatory Response

An In-Depth Technical Guide to the In Vitro Anti-inflammatory Effects of Ziyuglycoside II

Ziyuglycoside II: A Bioactive Triterpenoid Saponin

Ziyuglycoside II is a primary bioactive triterpenoid saponin isolated from the root of Sanguisorba officinalis L.[1][2]. This plant, also known as Great Burnet, has a long history in traditional Chinese medicine for its use in treating inflammation, burns, and internal hemorrhage.[3][4] Ziyuglycoside II is one of the key compounds responsible for these therapeutic effects, exhibiting a range of biological activities including anti-inflammatory, antioxidant, and antitumor properties.[1][5][6][7] This guide focuses specifically on the robust, evidence-based methodologies for characterizing its anti-inflammatory effects in a controlled, in vitro environment.

The Inflammatory Cascade: A Primer on Key Molecular Pathways

Inflammation is a complex biological response mediated by a network of signaling pathways.[8] For the purposes of evaluating Ziyuglycoside II, two pathways are of primary importance due to their central role in inflammation and their modulation by the compound:

-

Nuclear Factor-kappa B (NF-κB) Pathway: In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB.[9] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9][10]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family includes three key kinases: extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK).[11] These kinases are activated by phosphorylation in response to external stimuli and play a critical role in regulating the synthesis of inflammatory mediators.[12] Their activation is a crucial event in the signal transduction that leads to an inflammatory response.

The Rationale for In Vitro Assessment

Initial screening of natural products for pharmacological activity is most effectively and ethically performed using in vitro assays.[13][14] These methods are cost-effective, rapid, and allow for the direct investigation of molecular mechanisms without the complexities of a whole-organism response.[13] By using established cell models, such as macrophage cell lines, researchers can create a reproducible inflammatory environment to precisely quantify the inhibitory effects of compounds like Ziyuglycoside II.

Section 2: Core Mechanistic Insights: Ziyuglycoside II's Modulation of Inflammatory Signaling

The primary anti-inflammatory mechanism of Ziyuglycoside II and its parent extract revolves around the suppression of the NF-κB and MAPK signaling cascades in response to inflammatory stimuli like LPS.

Attenuation of the NF-κB Signaling Pathway

Ziyuglycoside II exerts potent inhibitory effects on the NF-κB pathway. Experimental evidence demonstrates that compounds from Sanguisorba officinalis prevent the phosphorylation of both IκB kinase (IKK) and the IκBα inhibitor protein.[12] This action is critical because it prevents the degradation of IκBα, thereby keeping the NF-κB p65 subunit sequestered in the cytoplasm and blocking its translocation to the nucleus.[15] This blockade effectively halts the transcription of a suite of NF-κB target genes responsible for propagating the inflammatory response.

Suppression of Mitogen-Activated Protein Kinase (MAPK) Pathways

In parallel with its effects on NF-κB, Ziyuglycoside II effectively suppresses the activation of the MAPK family. Studies show that active compounds from Sanguisorba officinalis decrease the phosphorylation of ERK, p38, and JNK in LPS-stimulated macrophages.[12] Since the MAPK cascade is a critical upstream regulator of inflammatory gene expression, its inhibition represents a significant anti-inflammatory mechanism, contributing to the overall reduction in inflammatory mediators.[16]

Downstream Effects: Inhibition of Pro-inflammatory Mediators

The upstream inhibition of NF-κB and MAPK pathways culminates in a significant, measurable reduction of key downstream inflammatory molecules. Treatment with Ziyuglycoside II leads to:

-

Reduced Protein Expression: A marked decrease in the expression of iNOS and COX-2 proteins.[12][15]

-

Decreased Mediator Production: A dose-dependent inhibition of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2) production.[12]

Section 3: A Practical Guide to Experimental Validation

This section provides a validated workflow and step-by-step protocols for quantifying the anti-inflammatory effects of Ziyuglycoside II.

Foundational Workflow: The LPS-Stimulated Macrophage Model

The murine macrophage cell line, RAW 264.7, is the industry-standard model for this application. Macrophages are central to the innate immune response, and their activation by LPS provides a robust and highly reproducible inflammatory phenotype, characterized by the production of the mediators that Ziyuglycoside II is known to inhibit.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ziyuglycoside II inhibits the growth of human breast carcinoma MDA-MB-435 cells via cell cycle arrest and induction of apoptosis through the mitochondria dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sanguisorba officinalis [greenmbio.com]

- 4. Frontiers | Sanguisorba officinalis L. ethanolic extracts and essential oil – chemical composition, antioxidant potential, antibacterial activity, and ex vivo skin permeation study [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Ziyuglycoside II Inhibits the Growth of Human Breast Carcinoma MDA-MB-435 Cells via Cell Cycle Arrest and Induction of Apoptosis through the Mitochondria Dependent Pathway | Semantic Scholar [semanticscholar.org]

- 8. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 10. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. journalajrb.com [journalajrb.com]

- 14. researchgate.net [researchgate.net]

- 15. Anti-allergic inflammatory components from Sanguisorba officinalis L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. taylorandfrancis.com [taylorandfrancis.com]

Ziyuglycoside II: A Triterpenoid Saponin on the Frontier of Immunomodulation

An In-Depth Technical Guide for Researchers

Abstract

Ziyuglycoside II, a natural triterpenoid saponin derived from the root of Sanguisorba officinalis L., is emerging as a compelling candidate for immunomodulatory therapies.[1][2][3] Historically used in traditional medicine for its hemostatic and anti-inflammatory properties, modern pharmacological investigations have begun to uncover its sophisticated mechanisms of action on the immune system.[3][4][5] This technical guide provides an in-depth exploration of Ziyuglycoside II, synthesizing current research to offer a framework for its evaluation as a therapeutic agent. We will dissect its molecular profile, delve into its intricate interactions with key immune signaling pathways, and present validated experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the immunomodulatory potential of Ziyuglycoside II.

Molecular and Physicochemical Profile of Ziyuglycoside II

Ziyuglycoside II is a tetracyclic triterpenoid saponin, a class of compounds known for their diverse biological activities.[2] Its foundational structure is derived from ursolic acid, featuring a glycosidic linkage to an L-arabinopyranosyl moiety at the C-3 position. This specific glycosylation is critical to its biological function and differentiates it from other related saponins.

Table 1: Physicochemical Properties of Ziyuglycoside II

| Property | Value | Source(s) |

| Chemical Name | 3β-(α-L-arabinopyranosyloxy)-19-hydroxy-urs-12-en-28-oic acid | [6] |

| Molecular Formula | C₃₅H₅₆O₈ | [6][][8] |

| Molecular Weight | 604.81 g/mol | [6][][8] |

| Source | Root of Sanguisorba officinalis L. | [2][3][6] |

| Solubility | Soluble in DMSO (50 mg/mL) | [2] |

| CAS Number | 35286-59-0 | [2][6] |

The Immunomodulatory Landscape: Key Signaling Cascades

Immunomodulation refers to the alteration of the immune response, which can involve either stimulation or suppression.[9][10] Ziyuglycoside II appears to exert its effects by interfacing with several of the cell's core signaling pathways that govern inflammation, immune cell activation, and proliferation. Understanding these pathways is crucial to contextualizing its mechanism of action.

The NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) family of transcription factors is a cornerstone of the inflammatory response.[11][] In an inactive state, NF-κB is sequestered in the cytoplasm.[] Upon stimulation by pathogens or pro-inflammatory cytokines, a signaling cascade is initiated, leading to the degradation of the inhibitory protein IκB. This frees NF-κB to translocate to the nucleus, where it drives the expression of genes involved in inflammation and cell survival.[]

The MAPK Pathway

Mitogen-Activated Protein Kinase (MAPK) pathways are a series of protein kinases that transduce extracellular signals to an intracellular response.[13][14] The three major MAPK families—ERK, JNK, and p38—regulate a wide array of cellular processes, including proliferation, differentiation, apoptosis, and the inflammatory response.[13] Dysregulation of these pathways is frequently implicated in cancer and inflammatory diseases.[13]

The JAK/STAT Pathway

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is the principal signaling route for a wide array of cytokines and growth factors.[15][16][17] Ligand binding to a cell surface receptor triggers the activation of associated JAKs, which then phosphorylate the receptor.[17] This creates docking sites for STAT proteins, which are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene transcription related to immune cell development, activation, and function.[16][17]

Mechanistic Insights into Ziyuglycoside II's Immunomodulatory Effects

Ziyuglycoside II's immunomodulatory activity is not monolithic; rather, it stems from its ability to engage multiple signaling pathways, leading to a context-dependent cellular response.

STING Agonism and NF-κB Activation

A pivotal discovery identified Ziyuglycoside II as a small-molecule agonist of the Stimulator of Interferon Genes (STING) pathway.[18] The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged cells. Upon activation, STING triggers a downstream signaling cascade that results in the potent activation of both the IRF/IFN pathway (leading to interferon production) and the canonical NF-κB pathway.[18][19] By directly binding to and activating STING, Ziyuglycoside II can initiate a robust pro-inflammatory and anti-pathogenic response, highlighting its potential as an immunostimulant in contexts like immunotherapy and vaccine adjuvants.[18]

Modulation of MAPK Signaling

Ziyuglycoside II has demonstrated significant effects on the MAPK signaling cascades, particularly in the context of cancer biology where these pathways are often hyperactive. In breast cancer cell lines, it has been shown to induce apoptosis through the activation of the ROS/JNK pathway.[2][20] Furthermore, in triple-negative breast cancer models, it inhibits cell migration and invasion by inactivating the p38MAPK and AKT signaling pathways.[19] This suggests a role for Ziyuglycoside II in suppressing oncogenic signaling, which can be considered a form of immunomodulation by restoring normal cellular control mechanisms.

Anti-Inflammatory Effects and Cytokine Suppression

Contrasting its immunostimulatory action via STING, Ziyuglycoside II also exhibits potent anti-inflammatory properties. In a mouse model of rotavirus-induced diarrhea, it significantly reduced levels of the pro-inflammatory cytokines IL-1β, IL-6, and TNF-α, potentially through inhibition of the TLR4/NF-κB pathway.[6] This dual functionality—acting as a STING agonist in some contexts and an inhibitor of inflammatory cytokines in others—is a hallmark of a sophisticated immunomodulator. The specific outcome likely depends on the cellular context, the nature of the initial inflammatory trigger, and the dosage of the compound.

Hematopoietic Regulation

Ziyuglycoside II has shown significant promise in managing chemotherapy-induced leukopenia, a condition of a lowered white blood cell count.[21] In murine models, administration of Ziyuglycoside II increased the number of white blood cells and neutrophils in peripheral blood.[6][21] Mechanistically, it was found to enhance the proliferation of hematopoietic stem and progenitor cells (HSPCs).[6][21] This suggests an effect on the cytokine milieu within the bone marrow, promoting differentiation and mobilization of immune cells, a critical function for restoring immune competence after myelosuppressive treatments.[21]

A Practical Guide to Investigating Ziyuglycoside II

To facilitate further research, this section provides standardized, step-by-step protocols for assessing the immunomodulatory effects of Ziyuglycoside II. The causality for each step is explained to ensure methodological rigor.

Experimental Workflow Overview

In Vitro Evaluation Protocols

-

Rationale: To determine the concentration range at which Ziyuglycoside II is non-toxic to cells. This is a critical first step to ensure that subsequent observations are due to specific immunomodulatory effects and not general cytotoxicity.[22]

-

Methodology:

-

Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 1 × 10⁵ cells/well and incubate for 12-24 hours to allow for adherence.

-

Treatment: Prepare serial dilutions of Ziyuglycoside II in culture medium. Replace the old medium with the Ziyuglycoside II-containing medium. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plate for 24 or 48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[22]

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

-

-

Rationale: To assess the anti-inflammatory potential of Ziyuglycoside II. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent stimulator of macrophages, leading to the production of pro-inflammatory mediators like NO. A reduction in NO indicates an anti-inflammatory effect.[23]

-

Methodology:

-

Cell Seeding & Treatment: Seed RAW 264.7 cells in a 24-well plate (3 × 10⁵ cells/well). Pre-treat cells with various non-toxic concentrations of Ziyuglycoside II for 1-2 hours.

-

Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response. Include wells with cells only, cells + LPS, and cells + Ziyuglycoside II only.

-

Incubation: Incubate for 24 hours.

-

Griess Reaction: Collect 100 µL of the culture supernatant. Add 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 5% phosphoric acid).[22]

-

Measurement: Incubate at room temperature for 15 minutes. Measure the absorbance at 540 nm.[22] The concentration of nitrite (a stable product of NO) is calculated using a sodium nitrite standard curve.[22]

-

-

Rationale: To directly measure the effect of Ziyuglycoside II on the production of key pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines. This provides a more detailed profile of its immunomodulatory activity.

-

Methodology:

-

Sample Collection: Use the culture supernatants collected from the same experiment as the Griess Assay (Protocol 2).

-

ELISA Procedure: Perform Enzyme-Linked Immunosorbent Assays for TNF-α, IL-6, and IL-10 using commercially available kits. Follow the manufacturer's instructions precisely.

-

Data Analysis: Calculate the cytokine concentrations based on the standard curves provided with the kits. Compare the levels in Ziyuglycoside II-treated groups to the LPS-only control.

-

In Vivo Assessment Models

-

Rationale: To evaluate the hematopoietic and immune-restorative effects of Ziyuglycoside II, mirroring its potential use in chemotherapy patients.[21]

-

Methodology:

-

Animal Model: Use C57BL/6 mice (8-10 weeks old).

-

Induction of Leukopenia: Administer a single intraperitoneal injection of cyclophosphamide (e.g., 150-200 mg/kg) to induce myelosuppression.[6]

-

Treatment: Begin daily oral or intraperitoneal administration of Ziyuglycoside II (e.g., 6, 12, and 18 mg/kg) one day after cyclophosphamide injection and continue for 7-10 days.[6]

-

Monitoring: Collect peripheral blood via tail vein at regular intervals (e.g., days 0, 4, 7, 10) for complete blood counts (CBC) to assess white blood cell, neutrophil, and lymphocyte numbers.

-

Terminal Analysis: At the end of the experiment, harvest bone marrow and spleen to analyze hematopoietic stem and progenitor cell populations (HSPCs) using flow cytometry.[21]

-

-

Rationale: To assess the in vivo anti-inflammatory efficacy of Ziyuglycoside II in an acute, systemic inflammation model that is highly relevant to sepsis.

-

Methodology:

-

Animal Model: Use BALB/c or C57BL/6 mice.

-

Treatment: Pre-treat mice with Ziyuglycoside II (various doses, oral gavage) for 1-3 hours.

-

Induction of Inflammation: Administer a single intraperitoneal injection of a sub-lethal dose of LPS (e.g., 5-10 mg/kg).

-

Sample Collection: At various time points post-LPS injection (e.g., 2, 6, 24 hours), collect blood via cardiac puncture.

-

Analysis: Use the collected serum to measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) via ELISA. Tissues such as the lung and liver can be harvested for histopathological analysis to assess immune cell infiltration and tissue damage.

-

Data Synthesis and Interpretation

Quantitative data is essential for evaluating the potency and efficacy of Ziyuglycoside II.

Table 2: Reported Biological Activities and IC₅₀ Values of Ziyuglycoside II

| Assay / Cell Line | Effect Observed | Effective Concentration / IC₅₀ | Source(s) |

| MDA-MB-435 (Breast Cancer) | Growth Inhibition | IC₅₀: 5.92 µM (24h), 4.74 µM (48h) | [2] |

| Various Cancer Cell Lines | Cytotoxicity | 30 and 90 µg/mL | [6] |

| Murine Model (Leukopenia) | Increased WBC and HSPCs | 6, 12, and 18 mg/kg | [6] |

| Murine Model (Diarrhea) | Reduced IL-1β, IL-6, TNF-α levels | Not specified | [6] |

-

Interpretation: A low IC₅₀ value in cancer cell lines indicates potent anti-proliferative activity.[2] The effective in vivo dosages provide a starting point for designing further preclinical studies. The reduction of inflammatory markers in vivo validates the anti-inflammatory effects observed in vitro.[6]

Future Directions and Therapeutic Potential

The multifaceted immunomodulatory profile of Ziyuglycoside II positions it as a promising therapeutic lead for a range of conditions:

-

Oncology: Its ability to induce apoptosis in cancer cells and its potential as a STING agonist suggest applications both as a direct anti-cancer agent and as an immune-adjuvant in combination with checkpoint inhibitors.[1][4][18]

-

Inflammatory Disorders: Its demonstrated capacity to suppress key pro-inflammatory cytokines could be harnessed for treating chronic inflammatory and autoimmune diseases.[6]

-

Supportive Care in Chemotherapy: The robust hematopoietic effects make it a strong candidate for mitigating the myelosuppressive side effects of cancer treatments, improving patient outcomes and treatment tolerance.[6][21]

Further research should focus on elucidating the precise structural determinants of its dual agonist/antagonist activities, conducting comprehensive pharmacokinetic and toxicological profiling, and exploring its efficacy in a wider range of preclinical disease models.

Conclusion

Ziyuglycoside II is more than just a plant-derived compound; it is a sophisticated biological response modifier with a nuanced mechanism of action. By engaging fundamental immune signaling pathways such as STING, NF-κB, and MAPK, it can pivot the immune response towards either stimulation or suppression depending on the pathological context. This guide provides a comprehensive framework, from mechanistic understanding to practical experimental design, to empower researchers to further unlock the therapeutic potential of this remarkable molecule. The journey from natural product to novel therapeutic is a rigorous one, but for Ziyuglycoside II, it is a path well worth exploring.

References

-

Mehta, A. K., et al. (2020). In vitro assays for effector T cell functions and activity of immunomodulatory antibodies. Methods in Enzymology, 631, 43-59. [Link]

-

Li, R., et al. (2021). Ziyuglycoside II inhibits the growth of digestive system cancer cells through multiple mechanisms. Chinese Journal of Natural Medicines, 19(5), 351-363. [Link]

-

Invitrocue. (n.d.). Immunomodulatory Assays. Invitrocue. [Link]

-

Ganeshpurkar, A., et al. (2015). Experimental animal models used for evaluation of potential immunomodulators: A mini review. ResearchGate. [Link]

-

Selvita. (n.d.). In Vivo Immunology Models. Selvita. [Link]

-

Chakraborty, C., et al. (2019). Understanding immune-modulatory efficacy in vitro. Heliyon, 5(6), e01935. [Link]

-

Zhu, X., et al. (2013). Ziyuglycoside II Inhibits the Growth of Human Breast Carcinoma MDA-MB-435 Cells via Cell Cycle Arrest and Induction of Apoptosis through the Mitochondria Dependent Pathway. Semantic Scholar. [Link]

-

Cui, X., et al. (2022). Identification of Ziyuglycoside II from a Natural Products Library as a STING Agonist. ChemMedChem, 17(11), e202100719. [Link]

-

S. S., et al. (2024). In vivo murine models for evaluating anti-arthritic agents: An updated review. Journal of Pharmacology and Pharmacotherapeutics. [Link]

-

Crown Bioscience. (2021). In vivo preclinical models for immune-mediated inflammatory disease drug development. Crown Bioscience. [Link]

-

Diwaker, S. (2016). Screening models for immunomodulatory agents. Slideshare. [Link]

-

Li, Y., et al. (2023). Novel Ziyuglycoside II derivatives inhibit MCF-7 cell proliferation via inducing apoptosis and autophagy. Bioorganic Chemistry, 139, 106752. [Link]

-

Fang, H., et al. (2020). Ziyuglycoside II alleviates cyclophosphamide-induced leukopenia in mice via regulation of HSPC proliferation and differentiation. Biomedicine & Pharmacotherapy, 132, 110862. [Link]

-

Global Substance Registration System. (n.d.). ZIYUGLYCOSIDE II. gsrs.ncats.nih.gov. [Link]

-

Wendel, A. (2015). Testing of immunomodulatory properties in vitro. ResearchGate. [Link]

-

One Nucleus. (2013). In-vitro/ex-vivo Assays to Predict Immune Stimulation, Immunogenicity, Immunotoxicity with Biologics. YouTube. [Link]

-

Wang, Y., et al. (2022). Ziyuglycoside II suppresses the aggressive phenotype of triple negative breast cancer cells through regulating Src/EGFR-dependent ITGB4/FAK signaling. ResearchGate. [Link]

-

Zhu, X., et al. (2013). Ziyuglycoside II inhibits the growth of human breast carcinoma MDA-MB-435 cells via cell cycle arrest and induction of apoptosis through the mitochondria dependent pathway. International Journal of Molecular Sciences, 14(9), 18041-18055. [Link]

-

Al-Ishaq, R. K., et al. (2020). Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy. Cells, 9(6), 1451. [Link]

-

Zhao, Y., et al. (2024). Natural products targeting the MAPK-signaling pathway in cancer: overview. Phytochemistry Reviews. [Link]

-

Lee, J. W., et al. (2020). NF-κB inhibitory activities of glycosides and alkaloids from Zanthoxylum schinifolium stems. Molecules, 25(18), 4232. [Link]

-

Lin, Y., et al. (2025). JAK-STAT pathway, type I/II cytokines, and new potential therapeutic strategy for autoimmune bullous diseases: update on pemphigus vulgaris and bullous pemphigoid. Frontiers in Immunology. [Link]

-

Luo, W., et al. (2022). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers in Pharmacology. [Link]

-

Radenkovs, V., et al. (2022). Antioxidant, Anti-Inflammatory, and Cytotoxic Activity of Extracts from Some Commercial Apple Cultivars in Two Colorectal and Glioblastoma Human Cell Lines. Molecules, 27(19), 6245. [Link]

-

Wikipedia. (n.d.). JAK-STAT signaling pathway. Wikipedia. [Link]

-

Morgan, G. (2013). Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma. Leukemia & Lymphoma, 54(4), 695-703. [Link]

-

Liu, Y., et al. (2022). Bioactive C21 Steroidal Glycosides from Euphorbia kansui Promoted HepG2 Cell Apoptosis via the Degradation of ATP1A1 and Inhibited Macrophage Polarization under Co-Cultivation. Molecules, 27(15), 4966. [Link]

-

Lee, S., et al. (2024). Investigating the Anti-Inflammatory, Analgesic, and Chondroprotective Effects of Gynostemma pentaphyllum (Thunb.) Makino in Osteoarthritis: An In Vitro and In Vivo Study. International Journal of Molecular Sciences, 25(17), 9574. [Link]

-

Hu, X., et al. (2021). The JAK/STAT signaling pathway: from bench to clinic. Signal Transduction and Targeted Therapy, 6, 402. [Link]

-

Sun, S. C. (2017). The non-canonical NF-κB pathway in immunity and inflammation. Nature Reviews Immunology, 17(9), 545-558. [Link]

-

Hua, H., et al. (2018). Huaier polysaccharide induces apoptosis in hepatocellular carcinoma cells through p38 MAPK. International Journal of Oncology, 52(6), 2034-2042. [Link]

-

Pfleger, J., et al. (2020). Glycation of macrophages induces expression of pro-inflammatory cytokines and reduces phagocytic efficiency. Aging, 12(14), 14746-14760. [Link]

-

Chen, C. Y., et al. (2018). Anti-inflammatory Activity of 8-Hydroxydaidzein in LPS-Stimulated BV2 Microglial Cells via Activation of Nrf2-Antioxidant and Attenuation of Akt/NF-κB-Inflammatory Signaling Pathways, as Well As Inhibition of COX-2 Activity. Journal of Agricultural and Food Chemistry, 66(3), 634-645. [Link]

-

American Cancer Society. (2025). Immunomodulators Side Effects. American Cancer Society. [Link]

-

University of Alabama at Birmingham. (2021). An existing drug may change tumor-associated macrophages back to cancer fighters. UAB News. [Link]

-

Soares, A. F., et al. (2024). Investigation of the Anti-Inflammatory Properties of Bioactive Compounds from Olea europaea: In Silico Evaluation of Cyclooxygenase Enzyme Inhibition and Pharmacokinetic Profiling. International Journal of Molecular Sciences, 25(15), 8089. [Link]

-

Chen, R. E., & Thorner, J. (2007). Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1773(8), 1311-1340. [Link]

-

Gribben, J. G., et al. (2015). Immunomodulatory drugs in multiple myeloma: mechanisms of action and clinical experience. Expert Review of Hematology, 8(5), 637-652. [Link]

-

Okabe, Y., & Medzhitov, R. (2014). Tissue-Specific Signals Control Reversible Program of Localization and Functional Polarization of Macrophages. Cell, 157(4), 832-844. [Link]

-

Zhu, X., et al. (2013). Ziyuglycoside II Inhibits the Growth of Human Breast Carcinoma MDA-MB-435 Cells via Cell Cycle Arrest and Induction of Apoptosis through the Mitochondria Dependent Pathway. ResearchGate. [Link]

Sources

- 1. Ziyuglycoside II inhibits the growth of digestive system cancer cells through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. [PDF] Ziyuglycoside II Inhibits the Growth of Human Breast Carcinoma MDA-MB-435 Cells via Cell Cycle Arrest and Induction of Apoptosis through the Mitochondria Dependent Pathway | Semantic Scholar [semanticscholar.org]

- 5. Ziyuglycoside II inhibits the growth of human breast carcinoma MDA-MB-435 cells via cell cycle arrest and induction of apoptosis through the mitochondria dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Immunomodulators Side Effects | American Cancer Society [cancer.org]

- 11. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 16. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 17. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Identification of Ziyuglycoside II from a Natural Products Library as a STING Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. medchemexpress.com [medchemexpress.com]

- 21. Ziyuglycoside II alleviates cyclophosphamide-induced leukopenia in mice via regulation of HSPC proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Understanding immune-modulatory efficacy in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Investigating the Anti-Inflammatory, Analgesic, and Chondroprotective Effects of Gynostemma pentaphyllum (Thunb.) Makino in Osteoarthritis: An In Vitro and In Vivo Study [mdpi.com]

Ziyuglycoside II: A Technical Guide to Early-Stage Research for Therapeutic Development

This guide provides an in-depth technical overview of Ziyuglycoside II, a triterpenoid saponin with significant therapeutic potential. Extracted from the root of Sanguisorba officinalis L., this natural compound has demonstrated promising anti-cancer, anti-inflammatory, and immunomodulatory activities in early-stage research.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge and detailed methodologies to facilitate further investigation.

Introduction to Ziyuglycoside II: A Profile

Ziyuglycoside II (Molecular Formula: C35H56O8, Molecular Weight: 604.81 g/mol ) is a key bioactive constituent of Sanguisorba officinalis, a plant with a long history in traditional medicine.[3][] Its chemical structure, characterized by a triterpenoid backbone linked to a sugar moiety, underpins its diverse biological activities.[] Preclinical studies have highlighted its potential in oncology, particularly against breast, digestive system, and osteosarcoma cancers, as well as in modulating immune responses.[3][5][6]

Chemical and Physical Properties:

| Property | Value | Source |

| CAS Number | 35286-59-0 | [1] |

| Molecular Formula | C35H56O8 | [] |

| Molecular Weight | 604.81 | [2][] |

| Purity | >95% (Commercially available) | [] |

| Appearance | Powder | [] |

| Solubility | Insoluble in water and ethanol; soluble in DMSO. | [7] |

Core Therapeutic Mechanisms: A Multifaceted Approach

Ziyuglycoside II exerts its therapeutic effects through the modulation of multiple cellular pathways. The causality behind its efficacy lies in its ability to simultaneously target key processes involved in tumorigenesis and inflammation.

Induction of Apoptosis and Cell Cycle Arrest in Cancer

A primary mechanism of Ziyuglycoside II's anti-cancer activity is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Signaling Pathways Implicated:

-

ROS/JNK Pathway: Ziyuglycoside II has been shown to induce the production of reactive oxygen species (ROS) in cancer cells.[1][3] This oxidative stress activates the c-Jun N-terminal kinase (JNK) pathway, a critical mediator of apoptosis.[3]

-

Mitochondrial-Dependent Pathway: The compound disrupts the mitochondrial membrane potential, leading to the release of cytochrome c.[8] This event triggers the activation of caspase-9 and caspase-3, key executioners of apoptosis.[8] The increased Bax/Bcl-2 ratio further promotes this pro-apoptotic signaling.[8]

-

p53/p21 Pathway: Ziyuglycoside II upregulates the expression of the tumor suppressor protein p53 and its downstream target, p21.[1][8] This leads to cell cycle arrest, primarily at the G0/G1 and S phases, preventing cancer cell proliferation.[1][8]

-

EGFR Pathway: In digestive system cancers, Ziyuglycoside II has been identified as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cancer cell growth and survival.[5]

-

Wnt/β-catenin Pathway: In osteosarcoma, Ziyuglycoside II has been found to suppress metastasis by inhibiting the Wnt/β-catenin signaling pathway through the reduction of CBX4 levels.[6]

Illustrative Signaling Pathway:

Caption: Ziyuglycoside II-induced apoptosis and cell cycle arrest pathways in cancer cells.

Immunomodulation and Anti-inflammatory Effects

Beyond its direct anti-cancer effects, Ziyuglycoside II also modulates the immune system.

-

STING Agonism: Ziyuglycoside II has been identified as a small-molecule agonist of the STimulator of INterferon Genes (STING) pathway.[9] Activation of STING is a promising strategy in immuno-oncology as it can stimulate innate immune responses against tumors through the IRF/IFN and NF-κB pathways.[9]

-

Anti-inflammatory Properties: The compound exhibits anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[10] This activity is relevant for both cancer, where inflammation can promote tumor growth, and inflammatory diseases.

-

Hematopoietic Regulation: In vivo studies have shown that Ziyuglycoside II can alleviate chemotherapy-induced leukopenia by increasing the number of white blood cells and hematopoietic stem and progenitor cells (HSPCs).[10][11]

Illustrative Workflow for STING Agonist Screening:

Caption: Workflow for the identification and validation of Ziyuglycoside II as a STING agonist.

Experimental Protocols: A Guide for Practical Application

To ensure the reproducibility and advancement of research on Ziyuglycoside II, this section provides detailed protocols for key in vitro and in vivo experiments.

In Vitro Anti-Cancer Activity Assessment

Cell Lines:

-

Human breast carcinoma: MDA-MB-435, MCF-7, MDA-MB-231[1][3][10]

-

Digestive system cancers: OE21 (esophageal), HuCCT1 (cholangiocarcinoma), BGC-823 (gastric), HepG2 (liver), HCT116 (colon), PANC-1 (pancreatic)[5]

-

Osteosarcoma cell lines

3.1.1. Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Ziyuglycoside II (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells).

3.1.2. Apoptosis Analysis (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat cells with Ziyuglycoside II at the desired concentrations for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., from a commercial kit).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

3.1.3. Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment and Harvesting: Treat cells as for the apoptosis assay and harvest.

-

Fixation: Fix the cells in 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes in the dark at room temperature.

-